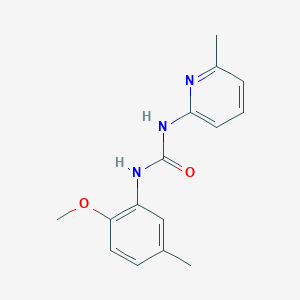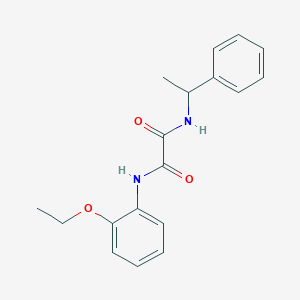
1-(2-Methoxy-5-methylphenyl)-3-(6-methylpyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-5-methylphenyl)-3-(6-methylpyridin-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, as well as a methyl group on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-(6-methylpyridin-2-yl)urea typically involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 6-methyl-2-aminopyridine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxy-5-methylphenyl)-3-(6-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed:
Oxidation: Formation of 1-(2-Hydroxy-5-methylphenyl)-3-(6-methylpyridin-2-yl)urea.
Reduction: Formation of 2-methoxy-5-methylphenylamine and 6-methyl-2-aminopyridine.
Substitution: Formation of various substituted ureas depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-5-methylphenyl)-3-(6-methylpyridin-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Methoxyphenyl)-3-(6-methylpyridin-2-yl)urea
- 1-(2-Methoxy-5-methylphenyl)-3-(pyridin-2-yl)urea
- 1-(2-Methoxy-5-methylphenyl)-3-(6-chloropyridin-2-yl)urea
Comparison: 1-(2-Methoxy-5-methylphenyl)-3-(6-methylpyridin-2-yl)urea is unique due to the presence of both methoxy and methyl groups on the phenyl ring, as well as a methyl group on the pyridine ring. This specific substitution pattern may confer distinct physicochemical properties and biological activities compared to similar compounds. For example, the presence of the methoxy group may enhance the compound’s solubility in organic solvents, while the methyl groups may influence its binding affinity to molecular targets.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-7-8-13(20-3)12(9-10)17-15(19)18-14-6-4-5-11(2)16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBBQVJUZMFAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5399185.png)
![3-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]propanamide](/img/structure/B5399191.png)
![N-[(3-ethoxyphenyl)methyl]cyclohexanamine;hydrochloride](/img/structure/B5399195.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methyl-2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5399197.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione;hydrate](/img/structure/B5399217.png)

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylurea](/img/structure/B5399227.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]benzonitrile](/img/structure/B5399249.png)
![[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate](/img/structure/B5399253.png)
![1-[(E)-2-methyl-3-phenylprop-2-enyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid](/img/structure/B5399266.png)
![ETHYL 2-(2-{[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B5399274.png)
![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5399276.png)
